2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2,5-dimethylphenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-8(2)9(5-7)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGVDLYTWFHHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation of 2,5-Dimethylaniline
The most straightforward method involves reacting 2,5-dimethylaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under anhydrous conditions. A base such as triethylamine or N-methylmorpholine neutralizes HCl, driving the reaction to completion.
Reaction Scheme:
$$
\text{2,5-Dimethylaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base, 0–5°C}} \text{2-Chloro-N-(2,5-dimethylphenyl)acetamide} + \text{HCl}
$$
Optimized Conditions:
- Molar Ratio: 1:1.2 (aniline:chloroacetyl chloride)
- Temperature: 0–5°C to minimize side reactions
- Yield: 78–82% after recrystallization
Table 1: Impact of Base on Reaction Efficiency
| Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 4 | 82 | 98 |
| N-Methylmorpholine | THF | 3 | 85 | 97 |
| Pyridine | Toluene | 6 | 70 | 95 |
The use of N-methylmorpholine in tetrahydrofuran (THF) enhances nucleophilicity, reducing reaction time and improving yield.
Stepwise Carbamoyl Formation
For higher regioselectivity, a two-step approach is employed:
- Carbamoylation: 2,5-Dimethylaniline reacts with phosgene or ethyl chloroformate to form the intermediate carbamoyl chloride.
- Chloroacetylation: The intermediate is treated with chloroacetic acid in the presence of coupling agents like EDCl/HOBt.
Reaction Scheme:
$$
\text{2,5-Dimethylaniline} \xrightarrow{\text{Phosgene}} \text{(2,5-Dimethylphenyl)carbamoyl chloride} \xrightarrow{\text{ClCH}_2\text{COOH, EDCl/HOBt}} \text{Target Compound}
$$
Key Advantages:
Table 2: Coupling Agents and Their Efficacy
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 90 |
| DCC/DMAP | Acetonitrile | 40 | 84 |
| TBTU | Dichloromethane | 0 | 78 |
EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) proved optimal, facilitating rapid amide bond formation.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and stabilize intermediates. Dichloromethane, while effective for direct acetylation, limits carbamoyl chloride stability due to its low dielectric constant.
Table 3: Solvent Impact on Reaction Kinetics
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 5.2 |
| THF | 7.5 | 3.8 |
| Dichloromethane | 8.9 | 2.1 |
Temperature and Catalysis
Low temperatures (0–5°C) suppress hydrolysis of chloroacetyl chloride, while room temperature accelerates carbamoylation. Catalytic additives like DMAP (4-dimethylaminopyridine) improve acylation efficiency by 15–20%.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Advanced characterization employs:
- NMR: Distinct peaks at δ 2.25 (CH₃, aromatic), δ 4.10 (CH₂Cl), δ 7.20–7.40 (aromatic H).
- HPLC: Retention time of 6.8 min (C18 column, acetonitrile/water 70:30).
Challenges and Alternative Approaches
- Byproduct Formation: Oligomerization of chloroacetyl chloride is mitigated by slow reagent addition.
- Moisture Sensitivity: Anhydrous conditions and molecular sieves enhance yield reproducibility.
- Alternative Routes: Microwave-assisted synthesis reduces reaction time by 40% but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Formation of substituted amides, thiolamides, or alkoxyamides.
Hydrolysis: Formation of 2,5-dimethylaniline and chloroacetic acid.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through several methods involving the reaction of 2-chloroacetyl chloride with 2,5-dimethylphenylamine in the presence of a base. The resulting product exhibits a chloroacetamide structure, which is crucial for its biological activity.
Biological Activities
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide exhibit notable antimicrobial properties against various pathogenic organisms. For instance, a study analyzing twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found them effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effectiveness against Escherichia coli and Candida albicans .
Anticancer Potential
In vitro studies have also indicated that certain derivatives possess anticancer properties. For example, compounds were tested against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, revealing structure-dependent anticancer activity . The incorporation of specific substituents significantly enhanced the efficacy against these cancer cell lines.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | High |
| Compound B | Methicillin-resistant S. aureus | Moderate |
| Compound C | Escherichia coli | Low |
| Compound D | Candida albicans | Moderate |
Agricultural Applications
The compound has also been explored for its potential as a pesticide or herbicide. Its structural characteristics allow it to interact with biological systems in plants and pests, making it a candidate for developing new agrochemicals. Studies have indicated that chlorinated compounds often exhibit enhanced herbicidal properties due to their ability to inhibit specific biochemical pathways in target organisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Research has shown that modifications in the aromatic ring or the introduction of electron-withdrawing groups can significantly affect antimicrobial potency and selectivity .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of this compound were tested against clinical isolates of MRSA and other resistant strains. The results indicated that certain modifications led to compounds with superior antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of synthesized derivatives on colorectal cancer cells. The findings suggested that specific structural modifications enhanced cytotoxicity significantly compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide can be compared with other similar compounds, such as:
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- 2-Chloro-N-(3,5-dimethylphenyl)acetamide
- 2-Chloro-N-(4-methylphenyl)acetamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The presence and position of substituents on the phenyl ring can significantly influence the properties and behavior of these compounds.
Biological Activity
2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide is a synthetic compound belonging to the acetamide class, characterized by its molecular formula . This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes a chloro group and a carbamoyl moiety attached to a 2,5-dimethylphenyl structure. This unique combination influences its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN2O |
| Molecular Weight | 224.67 g/mol |
| Chloro Group | Present |
| Carbamoyl Moiety | Present |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated effectiveness in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing promising results:
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| Vancomycin-resistant E. faecium | 16 |
| E. coli | 32 |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents targeting resistant bacteria.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).
- IC50 Values were calculated to assess cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| Caco-2 | 15 |
The structure-activity relationship analysis indicates that the presence of the chloro group and specific substitutions on the phenyl ring are crucial for enhancing anticancer activity.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key signaling proteins involved in cell proliferation.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- A study conducted on mice bearing human tumor xenografts showed a significant reduction in tumor size following treatment with the compound compared to control groups.
- Another investigation focused on its synergistic effects when combined with existing chemotherapeutics, revealing enhanced efficacy against resistant cancer cell lines.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2,5-dimethylphenyl isocyanate with chloroacetyl chloride in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts . Key optimization steps include:
- Temperature control : Maintaining 0–5°C during exothermic reactions to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while ethanol is used for recrystallization to improve purity .
- Yield improvement : Stepwise addition of reagents and inert atmosphere (N₂/Ar) prevent oxidation. Reported yields range from 60–70% under optimized conditions .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic markers should researchers prioritize?
Answer:
- IR spectroscopy : Look for the amide C=O stretch (~1649 cm⁻¹) and N–H bending (~3292 cm⁻¹). The C–Cl stretch appears at 600–800 cm⁻¹ .
- NMR : In -NMR, the acetamide CH₂ group resonates as a singlet at δ 4.2–4.5 ppm. Aromatic protons from the 2,5-dimethylphenyl group show splitting patterns consistent with para-substitution (δ 6.8–7.2 ppm) .
- Mass spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular weight (237.7 g/mol), with fragments corresponding to loss of Cl or methyl groups .
Advanced: How can single-crystal X-ray diffraction (SCXRD) with SHELX software resolve conformational and hydrogen-bonding patterns?
Answer:
SCXRD studies reveal that the anti-conformation of the C=O bond relative to the N–H and C–Cl bonds stabilizes the molecule via intramolecular interactions . Methodological steps include:
- Crystallization : Slow evaporation of ethanol solutions produces diffraction-quality crystals .
- SHELX refinement : Use SHELXL for structure solution and refinement. Hydrogen-bonding parameters (e.g., N–H⋯O distances ~2.8–3.0 Å) are critical for validating supramolecular chains parallel to crystallographic axes .
- Twinned data handling : For non-centrosymmetric structures (e.g., space group Pna2₁), refine as racemic twins to address pseudosymmetry .
Advanced: How should researchers address discrepancies in reported physical properties, such as melting points?
Answer:
Conflicting data (e.g., mp 150–151°C vs. 213°C for analogous compounds) arise from polymorphic variations or impurities . Resolution strategies:
- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions.
- Recrystallization : Test multiple solvents (e.g., ethanol vs. hexane) to isolate stable polymorphs.
- PXRD : Compare experimental patterns with simulated data from SCXRD to confirm phase purity .
Advanced: What mechanistic insights exist for the antibacterial activity of chloroacetamide derivatives?
Answer:
Evidence suggests interference with bacterial protein synthesis via binding to ribosomal subunits, analogous to chloramphenicol . Experimental approaches include:
- MIC assays : Determine minimum inhibitory concentrations against model organisms (e.g., E. coli).
- Molecular docking : Simulate interactions with bacterial ribosomes (23S rRNA) using software like AutoDock.
- Resistance studies : Monitor mutations in rplD (ribosomal protein L4) to identify target sites .
Advanced: How do substituents on the aromatic ring influence crystallographic packing and bioactivity?
Answer:
- Methyl substituents : Ortho/para-methyl groups enhance hydrophobic interactions, favoring layered packing in crystals .
- Electron-withdrawing groups : Nitro or chloro substituents increase antibacterial potency but reduce solubility.
- Structure-activity relationships (SAR) : Compare IC₅₀ values of derivatives with varying substituents using in vitro assays .
Advanced: What computational parameters predict the biological activity of chloroacetamides?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- QSAR models : Use logP, polar surface area, and HOMO-LUMO gaps to correlate with bioavailability.
- MD simulations : Analyze ligand-protein binding stability over 100-ns trajectories in GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
